7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
12-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S/c1-10-5-6-15-24-17-13(18(27)25(15)9-10)8-14(28-17)16(26)23-12-4-2-3-11(7-12)19(20,21)22/h2-9H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAZJKKAVODOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. For example, derivatives of pyrido[1,2-a]pyrimidines have shown promise as inhibitors of key signaling pathways in cancer cells, including the PI3K/Akt pathway, which is crucial for tumor growth and survival .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property could make it beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been noted, indicating potential applications in developing new antibiotics or adjunct therapies for infectious diseases .
Neurological Applications
There is emerging evidence that compounds with a similar chemical backbone may influence neurological pathways. Research into pyrido[1,2-a]pyrimidines has shown potential in modulating neurotransmitter systems, which could be relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
In a study examining the effects of pyrido[1,2-a]pyrimidine derivatives on cancer cell lines, 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide was found to significantly reduce cell viability in breast cancer cells through apoptosis induction mechanisms. The study highlighted its ability to inhibit cell cycle progression at the G1 phase .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties of this compound revealed its ability to downregulate NF-kB activation in macrophages. This action led to a decrease in the production of inflammatory mediators such as TNF-alpha and IL-6, showcasing its potential as a therapeutic agent for inflammatory disorders .
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to the 3-pyridinyl analog (logP ~1.8), which is more polar due to the pyridine nitrogen .
Core Structure Variations: Compounds in feature a pyrrolo-pyridazine core instead of pyrido-thieno-pyrimidine, altering electronic properties and binding pocket compatibility .
Research Findings and Implications
- Bioactivity Predictions : The -CF₃ group in the target compound may improve target affinity in enzyme inhibition (e.g., kinases) due to its strong electron-withdrawing nature, as seen in analogs like those in .
- Metabolic Stability : The methylthio group in ’s compound could lead to oxidative metabolism (e.g., sulfoxidation), whereas the -CF₃ group in the target is more resistant to metabolic degradation .
- Solubility Challenges : The target’s higher molecular mass and lipophilicity may necessitate formulation adjustments (e.g., co-solvents) compared to lighter analogs like the 3-pyridinyl derivative .
Biological Activity
7-Methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a pyrido-thienopyrimidine core, suggest various biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.29 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂F₃N₃O₂ |
| Molecular Weight | 347.29 g/mol |
| CAS Number | 877649-71-3 |
Antimicrobial Activity
Studies have shown that derivatives of pyrido-thienopyrimidines exhibit notable antimicrobial properties. In particular, compounds similar to 7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
In a comparative study, derivatives containing the trifluoromethyl group showed significantly higher antibacterial activity than their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.0227 µM to 0.1 µM against E. coli and S. aureus .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Research indicates that pyrido-thienopyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation.
The mechanism involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and survival. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory properties. Studies have reported that certain derivatives can inhibit paw edema in animal models, demonstrating their potential as therapeutic agents for inflammatory diseases.
Comparative Analysis
Inhibition percentages were recorded as follows:
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including cyclocondensation of heterocyclic precursors and carboxamide coupling. For example, thieno[2,3-d]pyrimidine scaffolds are often synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization at the 2-position with a trifluoromethylphenyl group. Key intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity), IR spectroscopy (to validate carbonyl and amide bonds), and mass spectrometry (for molecular weight confirmation). Discrepancies in spectral data are resolved by repeating reactions under anhydrous conditions or using deuterated solvents to exclude solvent interference .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and how are spectral discrepancies resolved?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic protons in the pyrido-thieno-pyrimidine core.
- IR Spectroscopy : Confirms the presence of C=O (1650–1750 cm⁻¹) and N-H amide (3200–3350 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy. Discrepancies (e.g., unexpected splitting in NMR) are addressed by analyzing reaction byproducts via HPLC purification or X-ray crystallography (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl trifluoromethyl groups.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or DCM to reduce side reactions.
- Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to minimize racemization.
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol/water mixtures. Yield improvements (>15%) are achievable by monitoring reaction progress via TLC or LC-MS .
Q. What strategies reconcile contradictory biological activity data across studies?
- Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) to avoid aggregation artifacts.
- Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out false negatives.
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of potency variations .
Q. How do substituents at the pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold influence physicochemical properties?
- LogP Analysis : Introduce electron-withdrawing groups (e.g., CF₃) to enhance lipophilicity (measured via shake-flask method).
- Solubility Profiling : Assess aqueous solubility at pH 1.2–7.4 using UV-Vis spectroscopy .
- Thermodynamic Stability : Perform DSC/TGA to study melting points and decomposition trends. Substituents at the 3-position often improve metabolic stability by sterically blocking cytochrome P450 oxidation .
Q. What computational methods predict binding affinity and selectivity for target enzymes?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability.
- QSAR Modeling : Corporate Hammett constants (σ) of substituents to predict activity trends. Validation requires cross-referencing with SPR (Surface Plasmon Resonance) binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
